1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
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Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a chemical compound that features a piperazine ring substituted with a phenyl group and a pyrimidine ring connected via a sulfanyl group to an ethanone moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-phenylpiperazine and 2-mercaptopyrimidine.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases and appropriate solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone: Similar structure but with a thioether linkage.
1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylamino)ethanone: Similar structure but with an amino linkage.
Uniqueness: 1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-pyrimidin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-15(13-22-16-17-7-4-8-18-16)20-11-9-19(10-12-20)14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZMCUXWXGDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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